

The Discovery and Scientific History of Tabanone (Megastigmatrienone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tabanone, scientifically known as **Megastigmatrienone**, is a C13-norisoprenoid ketone that is a significant contributor to the aroma and flavor profiles of various natural products, most notably tobacco. As a degradation product of carotenoids, its presence is a marker of chemical transformation during the curing, fermentation, and aging processes of various botanicals. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analytical methodologies related to Tabanone. It is intended for researchers in natural product chemistry, flavor science, and drug development who are interested in the technical details and experimental protocols associated with this important aroma compound.

Discovery and History

The history of Tabanone's synthesis predates its discovery in nature. The first chemical synthesis was reported by Rowland in 1965.[1] However, its significance as a natural product was not realized until the mid-1970s. In 1976, Fujimori et al. identified **Megastigmatrienone** as one of the neutral volatile components responsible for the characteristic aroma of Burley tobacco.[2] These isomers are considered some of the most important aroma constituents of Burley and Virginia tobacco.[1]



Subsequent research has identified Tabanone in a variety of other natural sources, including Greek and Turkish tobaccos, Kudzu oil (Pueravia lobata), and aged alcoholic beverages such as wine, Cognac, Armagnac, and rum.[1][3] Its formation in these products is linked to the degradation of carotenoids during processing and aging, making it an important marker for the "bouquet" of aged wines and spirits.[3] The compound typically exists as a mixture of four geometric isomers.[4]

Chemical and Physical Properties

Tabanone is a cyclic enone with a distinctive warm, dry, sweet, and tobacco-like odor.[5] Its chemical and physical properties are summarized in the table below.

Property	Value
Chemical Name	4-(2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen- 1-one
Synonyms	Tabanone, Megastigmatrienone
CAS Number	13215-88-8
Molecular Formula	C13H18O
Molecular Weight	190.28 g/mol
Appearance	Clear to pale yellow liquid
Odor Profile	Warm, dry, sweet, tobacco-like, with fruity-plum and acorn notes
Specific Gravity	0.985 - 1.005 @ 25°C
Refractive Index	1.536 - 1.556 @ 20°C
Flash Point	>124.8 °C

Natural Occurrences and Concentration

Tabanone is a product of carotenoid degradation and has been identified in several plantderived materials, particularly after processing and aging.

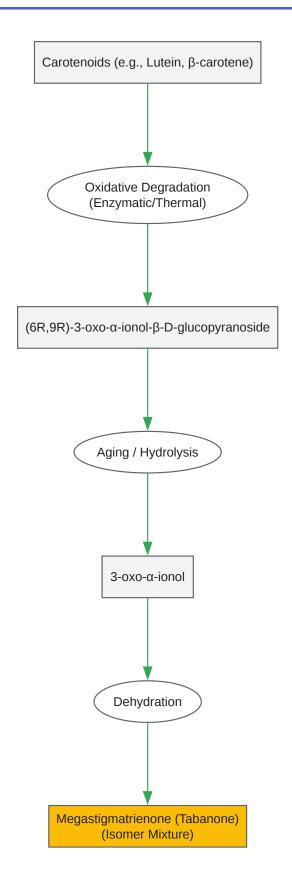


Natural Source	Reported Concentration/Significance
Burley & Virginia Tobacco	A key aroma and flavor compound. Tobacco condensate can contain up to 10% Megastigmatrienone.[1][6]
Fermented Cigar Tobacco	Content can increase significantly after fermentation, with one study reporting an increase of 7.89 mg/kg.[7]
Aged Red and White Wines	Concentrations can range from 2 μg/L to 41 μg/L.[3]
Oak Wood	A precursor, macarangioside E, has been isolated from oak wood, which forms Megastigmatrienone upon heating.[3]
Kudzu Oil	Present as a volatile component.[1]

Biosynthesis

Tabanone is not biosynthesized directly but is formed from the enzymatic or thermal degradation of carotenoids. The primary pathway involves the breakdown of larger carotenoid molecules into C13-norisoprenoids. A direct precursor to **Megastigmatrienone** has been identified as $3\text{-}oxo\text{-}\alpha\text{-}ionol$ and its corresponding glucoside.[8] The formation from the glucoside precursor is particularly relevant during aging processes, such as in wine.





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Caption: Simplified pathway of Tabanone formation from carotenoid degradation.



Experimental Protocols Chemical Synthesis of Tabanone

A common synthetic route starts from α -ionone and proceeds through oxidation, reduction, and dehydration steps.[4]

Materials:

- α-ionone
- tert-butyl hydroperoxide
- Vanadyl acetylacetonate (catalyst)
- Organic solvent (e.g., acetone)
- Potassium borohydride (KBH₄)
- Ethanol
- p-toluenesulfonic acid

Procedure:

- Oxidation: Dissolve α-ionone, tert-butyl hydroperoxide, and a catalytic amount of vanadyl acetylacetonate in an organic solvent. The reaction is typically carried out at a controlled temperature to yield 3-oxo-α-ionone.
- Reduction: The 3-oxo- α -ionone product from the previous step is dissolved in a solvent such as ethanol. Potassium borohydride (KBH₄) is added in portions to carry out a hydrogenation reaction, converting the ketone at the 3-position to a hydroxyl group, yielding 3-oxo- α -ionol.
- Dehydration and Rearrangement: Solid p-toluenesulfonic acid is added directly to the reaction mixture from the previous step. The mixture is heated to reflux, which induces dehydration and rearrangement to form the final Megastigmatrienone isomer mixture.
- Purification: The crude product is then purified, typically by column chromatography, to yield the final product.





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Caption: Workflow for the chemical synthesis of Tabanone from α -ionone.

Quantification of Tabanone in Tobacco and Wine

The standard method for the quantification of Tabanone isomers is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Materials and Equipment:

- Sample (e.g., ground tobacco, wine)
- Saturated NaCl solution (for salting out)
- Internal standard
- HS-SPME autosampler with a suitable fiber (e.g., 65 μm PDMS/DVB)
- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column (e.g., DB-5MS)

Procedure:

- Sample Preparation: A known quantity of the sample is placed in a headspace vial. For solid samples like tobacco, they are typically ground into a fine powder. An internal standard and a saturated NaCl solution are added to the vial to improve the extraction efficiency of the analytes.
- HS-SPME Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then



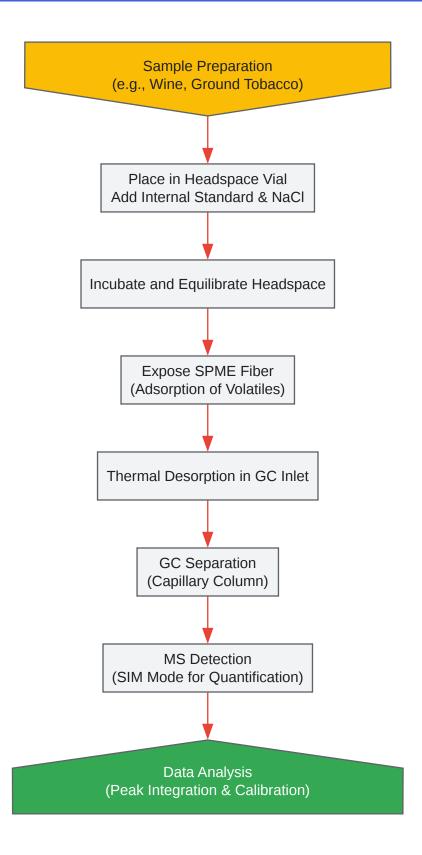




exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

- GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the GC. The analytes are separated on the capillary column using a programmed temperature ramp.
- Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion
 Monitoring (SIM) mode for targeted quantification of the Megastigmatrienone isomers. Full
 scan mode can be used for qualitative analysis and identification.
- Data Analysis: Identification is based on the retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.





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Caption: Experimental workflow for Tabanone quantification using HS-SPME-GC-MS.



Spectral Characterization

While detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for each isomer of **Megastigmatrienone** are scarce in the literature, its structural elucidation and routine identification are heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion (M+) peak would be observed at m/z = 190. The fragmentation pattern is characteristic of cyclohexenone derivatives and would involve cleavages of the side chain and ring, although a detailed fragmentation pathway is not widely published. The identification in complex mixtures is typically confirmed by comparing the mass spectrum and GC retention time with that of a pure analytical standard.

Biological Activity

The biological activity of Tabanone is not extensively studied. However, some reports suggest potential activities. It was isolated during a bioactivity-guided fractionation study that was screening for inhibitors of PTGS2 (COX-2) mRNA expression, though the specific activity of Tabanone itself was not detailed.[3] There is also evidence that it can inhibit plant growth. Further research is required to fully elucidate the pharmacological and physiological effects of **Megastigmatrienone** and its individual isomers.

Conclusion

Tabanone (**Megastigmatrienone**) is a scientifically and commercially important molecule, pivotal to the characteristic flavor and aroma of tobacco and a contributor to the complexity of aged spirits and wines. Its origins as a carotenoid degradation product are well-established, and robust methods for its chemical synthesis and analytical quantification have been developed. While its sensory properties are well-documented, the full scope of its biological activities remains an area ripe for further investigation, presenting potential opportunities for future research in pharmacology and drug development.

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- To cite this document: BenchChem. [The Discovery and Scientific History of Tabanone (Megastigmatrienone): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235071#discovery-and-history-of-tabanone-megastigmatrienone]

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